Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate
Overview
Description
Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate is a useful research compound. Its molecular formula is C15H20O5 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrogenation Processes : The hydrogenation of ethyl esters similar to Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate at palladium black results in compounds like ethyl 4-R-2-hydroxy-4-oxobutyrates. These compounds, especially the phenyl derivatives, have been studied for their yield and optimal formation conditions (Slavinska et al., 2006).
Synthesis of Organic Compounds : Research shows that ethyl esters, similar to this compound, can be used in the regioselective synthesis of complex organic structures like pyrazole carboxylates, which are valuable in various chemical synthesis processes (Ashton & Doss, 1993).
Enzyme-Catalyzed Asymmetric Synthesis : The use of microbial cells for the enantioselective reduction of compounds like this compound to produce optically active hydroxy acid esters demonstrates significant pharmaceutical and chemical applications. Such esters are useful as intermediates in pharmaceuticals (Xia et al., 2013).
Antimicrobial Studies : Ethyl esters similar to this compound have been used in synthesizing compounds with potential antimicrobial properties. Such research is vital in discovering new drugs and treatments for various bacterial and fungal infections (Patel et al., 2011).
Biosynthesis in Food and Beverage Industry : Studies have explored the biosynthesis of gamma-substituted-gamma-butyrolactones, using compounds similar to this compound. Such research has implications in the food and beverage industry, particularly in understanding the chemical processes in products like sherry (Fagan et al., 1981).
Development of Novel Pharmaceuticals : The structural analysis and synthesis of ethyl esters related to this compound play a crucial role in developing new pharmaceutical compounds. These efforts are significant in creating innovative medications for various health conditions (Zhou et al., 2014).
Properties
IUPAC Name |
ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-3-19-15(17)9-8-14(16)12-4-6-13(7-5-12)20-11-10-18-2/h4-7H,3,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPCAQUVTOLZBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501243315 | |
Record name | Ethyl 4-(2-methoxyethoxy)-γ-oxobenzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049030-32-1 | |
Record name | Ethyl 4-(2-methoxyethoxy)-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049030-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(2-methoxyethoxy)-γ-oxobenzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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